molecular formula C16H23N5O3 B2589240 6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 915930-71-1

6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2589240
CAS No.: 915930-71-1
M. Wt: 333.392
InChI Key: RLHALDSLQZIKRJ-UHFFFAOYSA-N
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Description

6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines elements of purine and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and imidazole precursors, followed by their condensation under controlled conditions. Common reagents used in these reactions include methanesulfonic acid and methanol, which facilitate the formation of the desired compound through reflux and other reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine and imidazole derivatives, such as:

Uniqueness

What sets 6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

6-butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-6-10(2)21-11(3)9-20-12-13(17-15(20)21)18(4)16(23)19(14(12)22)7-8-24-5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHALDSLQZIKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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